molecular formula C16H10 B144959 Fluoranthene-3-14C CAS No. 134459-04-4

Fluoranthene-3-14C

Cat. No.: B144959
CAS No.: 134459-04-4
M. Wt: 204.24 g/mol
InChI Key: GVEPBJHOBDJJJI-RHRFEJLCSA-N
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Description

Fluoranthene-3-14C is a radiolabeled derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbon-14 isotope at the third position of the fluoranthene molecule. Fluoranthene itself is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings. It was first isolated from coal tar in 1878 and has since attracted significant attention due to its interesting photophysical and fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-3-14C typically involves the incorporation of the carbon-14 isotope into the fluoranthene structure. This can be achieved through various synthetic routes, including:

    Cyclization Reactions: Starting from simpler aromatic precursors, cyclization reactions can be employed to form the fluoranthene core. The carbon-14 isotope can be introduced at a specific step in the synthesis.

    Labeling Techniques: Carbon-14 labeling can be performed using labeled precursors or through isotope exchange reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Purification Steps: Techniques such as chromatography are used to isolate the desired radiolabeled compound.

    Quality Control: Ensuring the radiochemical purity and specific activity of the compound through analytical methods.

Chemical Reactions Analysis

Fluoranthene-3-14C undergoes various chemical reactions, including:

    Oxidation: Fluoranthene can be oxidized to form fluoranthenequinone using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert fluoranthene to dihydrofluoranthene using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluoranthene structure. Common reagents include halogens and nitrating agents.

Major Products Formed:

    Fluoranthenequinone: Formed through oxidation.

    Dihydrofluoranthene: Formed through reduction.

    Substituted Fluoranthenes: Formed through electrophilic substitution reactions.

Scientific Research Applications

Fluoranthene-3-14C has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluoranthene-3-14C involves its interaction with various molecular targets and pathways. In biological systems, fluoranthene can be metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to potential toxic effects. The radiolabeled carbon-14 allows for the tracking of these interactions and the identification of metabolic pathways.

Comparison with Similar Compounds

Fluoranthene-3-14C can be compared with other similar polycyclic aromatic hydrocarbons, such as:

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.

Uniqueness of this compound:

Properties

IUPAC Name

fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPBJHOBDJJJI-RHRFEJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=[14CH]4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585156
Record name (3-~14~C)Fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134459-04-4
Record name (3-~14~C)Fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoranthene-3-14C
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Fluoranthene-3-14C
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Fluoranthene-3-14C
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Fluoranthene-3-14C
Reactant of Route 5
Fluoranthene-3-14C
Reactant of Route 6
Fluoranthene-3-14C

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